![molecular formula C8H12N2O B040836 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one CAS No. 111197-34-3](/img/structure/B40836.png)
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, also known as DMDO, is a bicyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. DMDO is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
作用机制
The mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is based on its ability to act as an oxidizing agent. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can accept electrons from a substrate, resulting in the formation of a radical cation intermediate. This intermediate can then undergo further reactions, such as rearrangement or elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can induce apoptosis in cancer cells, making it a potential anticancer agent. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its versatility. It can be synthesized using various methods and can be used as an oxidizing agent in various reactions. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is also cost-effective and produces high yields of the desired product. However, one of the limitations of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its potential toxicity. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be hazardous if not handled properly, and caution should be taken when working with this compound.
未来方向
There are several future directions for the study of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. One potential direction is the development of new synthetic methods for 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. Another potential direction is the study of the mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one in more detail. This could lead to the development of new applications for 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one in various fields, including medicine and materials science. Additionally, the study of the toxicity of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one could lead to the development of safer methods for handling this compound.
Conclusion
In conclusion, 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is a versatile compound that has gained attention in the scientific community due to its unique structure and potential applications. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to working with 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, there are many potential future directions for the study of this compound.
合成方法
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using several methods, including the oxidation of 1,5-dimethylpiperazine with Oxone, the oxidation of 1,5-dimethylpiperazine with potassium permanganate, and the oxidation of 1,5-dimethylpiperazine with hydrogen peroxide. The most commonly used method for synthesizing 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is the oxidation of 1,5-dimethylpiperazine with Oxone. This method is cost-effective, efficient, and produces high yields of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one.
科学研究应用
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is in the field of organic synthesis. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be used as an oxidizing agent in various reactions, including the oxidation of alcohols, alkenes, and sulfides. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.
属性
CAS 编号 |
111197-34-3 |
|---|---|
产品名称 |
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
5,6-dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one |
InChI |
InChI=1S/C8H12N2O/c1-6-8(2)5-7(11)10(8)4-3-9-6/h3-5H2,1-2H3 |
InChI 键 |
ZBAWSGPEYPYMHH-UHFFFAOYSA-N |
SMILES |
CC1=NCCN2C1(CC2=O)C |
规范 SMILES |
CC1=NCCN2C1(CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



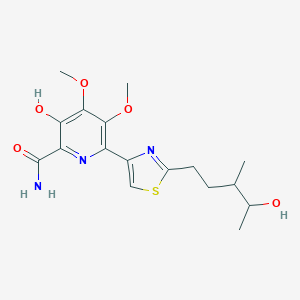
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
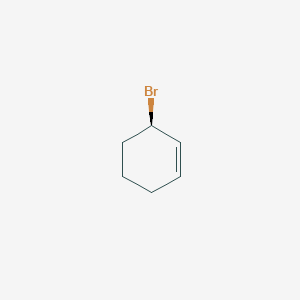
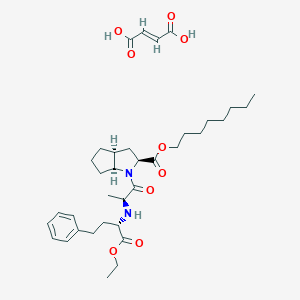
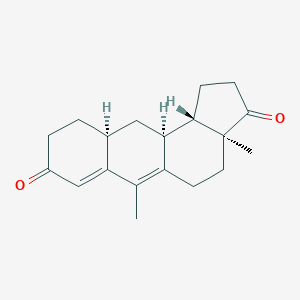


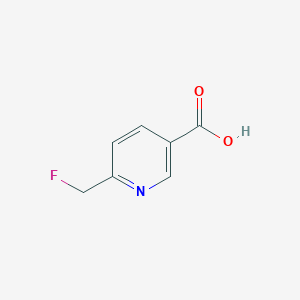
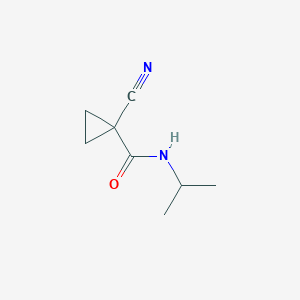
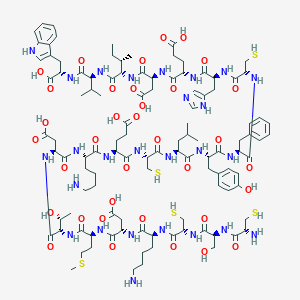

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)